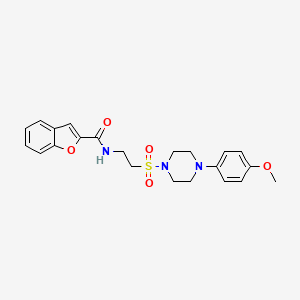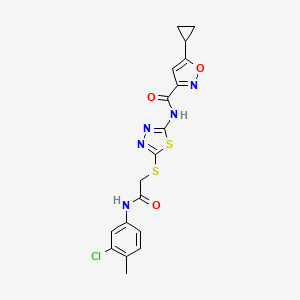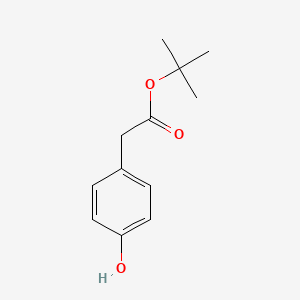![molecular formula C14H9ClF3NO B2937851 2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 400039-63-6](/img/structure/B2937851.png)
2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol is a chemical compound characterized by its phenolic structure and the presence of a trifluoromethyl group and a chloro group on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or a base, and may require heating to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps to remove impurities and by-products.
化学反应分析
Types of Reactions
2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: : The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The imine group can be reduced to form an amine.
Substitution: : The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst can be used.
Substitution: : Nucleophiles such as hydroxide, alkoxides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenolic derivatives.
Reduction: : Amines and other reduced forms of the imine group.
Substitution: : Substituted phenols and amines.
科学研究应用
2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : The compound may be used in biological studies to investigate its interactions with various biomolecules and its potential biological activities.
Industry: : The compound can be used in the production of materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
相似化合物的比较
2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol can be compared with other similar compounds, such as:
2-chloro-4-(trifluoromethyl)pyridine: : Both compounds contain a trifluoromethyl group and a chloro group, but differ in their core structures.
4-chloro-3-(trifluoromethyl)aniline: : Similar in having a trifluoromethyl group and a chloro group, but lacks the phenolic hydroxyl group.
The uniqueness of this compound lies in its phenolic structure, which imparts different chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO/c15-12-6-5-10(7-11(12)14(16,17)18)19-8-9-3-1-2-4-13(9)20/h1-8,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBFZQCOVUFPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2937770.png)
![N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2937771.png)

![4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2937774.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)propanehydrazide](/img/structure/B2937777.png)
![methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate](/img/structure/B2937778.png)

![Ethyl 4-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2937781.png)

![N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2937783.png)
![N-cyclopentyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2937787.png)

![3-Bromo-4-[(oxolan-3-yl)amino]benzoic acid](/img/structure/B2937791.png)
